

Molecular structure and formula of [2-(Methylthio)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[2-(Methylthio)phenoxy]acetic Acid**

Cat. No.: **B1357663**

[Get Quote](#)

An In-depth Technical Guide on [2-(Methylthio)phenoxy]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Methylthio)phenoxy]acetic acid is a sulfur-containing phenoxyacetic acid derivative with potential applications in the agrochemical and pharmaceutical industries. This document provides a comprehensive overview of its molecular structure, chemical formula, and known properties based on available data. While detailed experimental studies on this specific compound are limited in the public domain, this guide consolidates the existing information and provides a framework for future research and development. The compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules, particularly in the development of herbicides and plant growth regulators.

Molecular Structure and Chemical Formula

[2-(Methylthio)phenoxy]acetic acid is an organic compound featuring a phenoxyacetic acid backbone with a methylthio (-SCH₃) group substituted at the ortho position of the phenyl ring.

Molecular Formula: C₉H₁₀O₃S[1]

Structure:

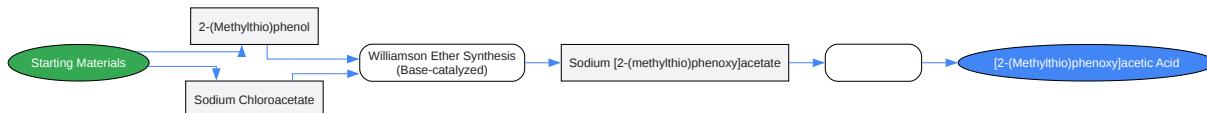
The key structural features include a carboxylic acid group, an ether linkage, and a thioether (methylthio) group attached to the aromatic ring. This combination of functional groups suggests potential for various chemical modifications and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **[2-(Methylthio)phenoxy]acetic acid** is presented in Table 1. This data is compiled from chemical supplier databases and publicly available chemical information resources.

Table 1: Physicochemical Properties of **[2-(Methylthio)phenoxy]acetic Acid**

Property	Value	Reference(s)
IUPAC Name	[2-(Methylthio)phenoxy]acetic acid	N/A
CAS Number	3395-40-2	[1]
Molecular Formula	C ₉ H ₁₀ O ₃ S	[1]
Molecular Weight	198.24 g/mol	[1]
Appearance	White to off-white solid (predicted)	N/A
Purity	≥95% (as commercially available)	[1]


Note: Some properties like appearance are predicted based on the general characteristics of similar compounds, as specific experimental data is not available in the cited literature.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **[2-(Methylthio)phenoxy]acetic acid** is not readily available in published literature, a general synthetic approach can be inferred from standard organic chemistry principles and methods used for analogous phenoxyacetic acids. The most probable synthetic route would involve the Williamson ether synthesis.

Logical Synthesis Workflow:

A plausible synthetic pathway is outlined below. This represents a logical, though not experimentally verified, method for the preparation of the target compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **[2-(Methylthio)phenoxy]acetic Acid**.

General Experimental Protocol (Hypothetical):

- Deprotonation: 2-(Methylthio)phenol would be treated with a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding phenoxide salt.
- Nucleophilic Substitution: Sodium chloroacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion to form the sodium salt of **[2-(Methylthio)phenoxy]acetic acid**.
- Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the final product, **[2-(Methylthio)phenoxy]acetic acid**.
- Purification: The crude product would likely be purified by recrystallization from an appropriate solvent.

Potential Applications and Biological Activity

Information from chemical suppliers suggests that **[2-(Methylthio)phenoxy]acetic acid** is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The phenoxyacetic acid scaffold is a well-known pharmacophore in various biologically active molecules.

4.1. Agrochemicals

Phenoxyacetic acids are a prominent class of synthetic auxins, which are plant hormones that regulate growth. At high concentrations, many phenoxyacetic acid derivatives act as herbicides, particularly against broadleaf weeds.^[2] It is plausible that **[2-(Methylthio)phenoxy]acetic acid** or its derivatives could exhibit herbicidal or plant growth regulatory properties.^[1] However, no specific studies were found to confirm or quantify such activities for this particular compound.

4.2. Pharmaceuticals

Derivatives of phenoxyacetic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents. The introduction of a methylthio group could modulate the biological activity, selectivity, and pharmacokinetic properties of the parent phenoxyacetic acid structure. Further research would be necessary to explore these potential applications.

Signaling Pathways and Mechanism of Action

There is currently no available information in the scientific literature regarding the specific signaling pathways modulated by **[2-(Methylthio)phenoxy]acetic acid** or its detailed mechanism of action in any biological system. For its potential role as a plant growth regulator, the mechanism would likely involve mimicking the natural auxin, indole-3-acetic acid (IAA), and interacting with auxin signaling pathways in plants.

Conclusion and Future Directions

[2-(Methylthio)phenoxy]acetic acid is a chemical compound with a defined structure and basic chemical properties. Its primary known role is as a synthetic intermediate. There is a notable absence of detailed public research on its synthesis, characterization, and biological activity.

For researchers and professionals in drug development and agrochemical science, this compound represents a potential starting point for the design and synthesis of novel bioactive molecules. Future research should focus on:

- Development and optimization of a reliable synthetic protocol.
- Full spectroscopic characterization (NMR, IR, Mass Spectrometry).
- Screening for biological activities, including herbicidal, plant growth regulatory, antimicrobial, and anti-inflammatory effects.
- If activity is found, subsequent studies to elucidate the mechanism of action and any relevant signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2-(Methylthio)phenoxy]acetic Acid [myskinrecipes.com]
- 2. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- To cite this document: BenchChem. [Molecular structure and formula of [2-(Methylthio)phenoxy]acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357663#molecular-structure-and-formula-of-2-methylthio-phenoxy-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com